Hept-3-YN-2-OL

Catalog No.
S1968462
CAS No.
56699-62-8
M.F
C7H12O
M. Wt
112.17 g/mol
Availability
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Hept-3-YN-2-OL

CAS Number

56699-62-8

Product Name

Hept-3-YN-2-OL

IUPAC Name

hept-3-yn-2-ol

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

InChI

InChI=1S/C7H12O/c1-3-4-5-6-7(2)8/h7-8H,3-4H2,1-2H3

InChI Key

AGSTXVGLHQAXQK-UHFFFAOYSA-N

SMILES

CCCC#CC(C)O

Canonical SMILES

CCCC#CC(C)O

Hept-3-yn-2-ol is a member of the alkyne family, characterized by its molecular formula C7H12OC_7H_{12}O and a hydroxyl group (-OH) attached to the third carbon of the heptyne chain. This compound is known for its unique structural features, including an alkyne functional group, which contributes to its reactivity and potential applications in organic synthesis. The compound is also identified by its CAS number 14916-79-1 and has various synonyms such as 3-Heptyn-1-ol and Hept-3-yne-1-ol .

Due to its functional groups:

  • Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones. For example, using potassium permanganate or chromium trioxide can yield hept-3-ynal or hept-3-yne-2-one .
  • Reduction: The alkyne bond can be selectively reduced to form alkenes or alkanes using hydrogenation catalysts like palladium on carbon. This can lead to compounds such as heptane or heptene derivatives.
  • Substitution: The hydroxyl group can be substituted with halogens through reactions with thionyl chloride or phosphorus tribromide, producing halogenated derivatives .

Hept-3-yn-2-ol can be synthesized through various methods:

  • Hydroboration-Oxidation: Starting from 1-heptyne, hydroboration followed by oxidation can yield hept-3-yn-2-ol.
  • Alkylation Reactions: Utilizing acetylene derivatives in alkylation reactions with suitable alkyl halides can also lead to the formation of hept-3-yn-2-ol.
  • Grignard Reactions: The reaction of a Grignard reagent derived from 1-bromoheptyne with formaldehyde followed by hydrolysis can produce the desired alcohol .

Hept-3-yn-2-ol finds applications primarily in organic synthesis as a building block for more complex molecules. It is used in:

  • Organic Synthesis: As a reagent for synthesizing other organic compounds.
  • Polymer Chemistry: It serves as a precursor in the synthesis of polymers and copolymers.
  • Pharmaceuticals: Potentially useful in the development of new drugs due to its structural properties .

Hept-3-yn-2-ol shares structural similarities with several other compounds within the alkyne family. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
Heptan-3-oneKetoneContains a carbonyl group instead of an alcohol
Heptan-2-oneKetoneDifferent position of the carbonyl group
HeptanediolDiolContains two hydroxyl groups
Heptanoyl chlorideAcyl chlorideContains a chloride substituent
Heptanoyl alcoholAlcoholHydroxyl group at different carbon position

Uniqueness

Hept-3-yn-2-ol is unique due to its specific arrangement of functional groups, particularly the combination of an alkyne and a hydroxyl group at the third position, which influences its reactivity patterns and potential applications in organic synthesis compared to other similar compounds .

XLogP3

1.5

Dates

Modify: 2023-07-22

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